molecular formula C49H56O15 B12528916 Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate

Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate

Cat. No.: B12528916
M. Wt: 885.0 g/mol
InChI Key: UXWKYKFIRLHPBR-UHFFFAOYSA-N
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Description

Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate is a complex organic compound with a molecular formula of C₄₉H₅₆O₁₅ and a molecular weight of 884.96 g/mol . This compound is characterized by its multiple ester groups and aromatic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to esterification and etherification reactions under controlled conditions. Common reagents used in these reactions include propyl alcohol, carboxylic acids, and phenolic compounds. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high yields and purity. The final product is typically purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents such as chlorine or bromine. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can result in the formation of halogenated or alkylated derivatives .

Scientific Research Applications

Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It is used in the production of polymers, coatings, and other materials with specific properties

Mechanism of Action

The mechanism of action of Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in specific biological effects. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate is unique due to its multiple ester groups and complex aromatic structure.

Properties

Molecular Formula

C49H56O15

Molecular Weight

885.0 g/mol

IUPAC Name

dipropyl 5-[[3,5-bis[3,5-bis(propoxycarbonyl)phenoxy]phenyl]methoxy]benzene-1,3-dicarboxylate

InChI

InChI=1S/C49H56O15/c1-7-13-56-44(50)33-21-34(45(51)57-14-8-2)25-39(24-33)62-31-32-19-40(63-42-26-35(46(52)58-15-9-3)22-36(27-42)47(53)59-16-10-4)30-41(20-32)64-43-28-37(48(54)60-17-11-5)23-38(29-43)49(55)61-18-12-6/h19-30H,7-18,31H2,1-6H3

InChI Key

UXWKYKFIRLHPBR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC(=C1)OCC2=CC(=CC(=C2)OC3=CC(=CC(=C3)C(=O)OCCC)C(=O)OCCC)OC4=CC(=CC(=C4)C(=O)OCCC)C(=O)OCCC)C(=O)OCCC

Origin of Product

United States

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